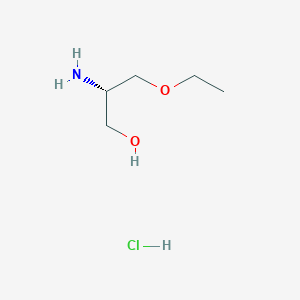

(2S)-2-amino-3-ethoxypropan-1-ol hydrochloride

Description

Overview of (2S)-2-amino-3-ethoxypropan-1-ol Hydrochloride

(2S)-2-amino-3-ethoxypropan-1-ol hydrochloride represents a significant member of the amino alcohol family, characterized by its unique combination of functional groups and stereochemical configuration. The compound possesses the molecular formula C5H14ClNO2 and exhibits a molecular weight of 155.62 grams per mole, as documented in chemical databases. Its Chemical Abstracts Service registry number 1807912-14-6 provides definitive identification within the chemical literature.

The structural complexity of this compound arises from the presence of three distinct functional groups: an amino group (-NH2), a hydroxyl group (-OH), and an ethoxy group (-OCH2CH3), all arranged around a three-carbon backbone with specific stereochemical orientation. The compound exists in its hydrochloride salt form, which significantly enhances its solubility characteristics and stability in aqueous environments. The stereochemical designation (2S) indicates the specific spatial arrangement of substituents around the chiral center, distinguishing it from other possible stereoisomers.

Physical characterization reveals that (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride typically appears as an oil at room temperature, which differentiates it from many crystalline amino alcohol derivatives. This physical state influences its handling characteristics and potential applications in synthetic procedures. The compound's International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions, providing clear identification of its structural features and stereochemical configuration.

The compound's classification within the broader category of amino alcohols places it among a group of versatile chemical intermediates that find extensive application in pharmaceutical synthesis and organic chemistry. The presence of multiple functional groups within a single molecule provides numerous opportunities for chemical modification and derivatization, making it an attractive starting material for complex synthetic sequences.

Historical Context and Discovery

The development and characterization of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride reflects the broader evolution of asymmetric synthesis and chiral compound preparation in modern organic chemistry. Database records indicate that this specific compound was first catalogued in major chemical databases during 2016, suggesting its relatively recent emergence in documented chemical literature. However, the compound's structural relationship to established amino alcohol families indicates its conceptual foundations extend much further into the history of organic synthesis.

The synthesis and isolation of chiral amino alcohols gained significant momentum during the latter half of the twentieth century, coinciding with advances in asymmetric catalysis and stereoselective synthetic methodologies. The specific stereochemical configuration (2S) of this compound aligns with contemporary synthetic approaches that emphasize the production of enantiomerically pure materials for pharmaceutical and fine chemical applications.

Related compounds within the amino alcohol family have demonstrated historical significance in pharmaceutical development, particularly in the synthesis of bioactive molecules and drug intermediates. The evolution of synthetic methodologies for preparing such compounds has been driven by the pharmaceutical industry's increasing demand for stereospecific intermediates and the recognition that stereochemistry profoundly influences biological activity.

The documentation and characterization of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride within contemporary chemical databases reflects modern approaches to compound registration and structural validation. The availability of comprehensive spectroscopic data and computational modeling enhances understanding of its structural properties and potential applications.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development and application of functionalized amino alcohols as versatile synthetic intermediates. (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride exemplifies this trend through its combination of multiple reactive functional groups within a stereochemically defined framework. The compound's relevance extends across several domains of modern chemical research, including pharmaceutical synthesis, materials science, and asymmetric catalysis.

The pharmaceutical industry's emphasis on stereospecific synthesis has elevated the importance of chiral amino alcohols as building blocks for drug development. The specific stereochemical configuration of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride provides a defined three-dimensional arrangement that can be exploited in the synthesis of complex pharmaceutical intermediates. The presence of both amino and hydroxyl functionalities enables participation in diverse chemical transformations, including condensation reactions, substitution processes, and ring-forming reactions.

Research trends in green chemistry and sustainable synthesis have also influenced the study of amino alcohol derivatives. The compound's potential for selective chemical modifications aligns with contemporary efforts to develop more efficient and environmentally conscious synthetic pathways. The ability to introduce multiple functional groups through controlled reactions with the amino, hydroxyl, and ethoxy substituents provides opportunities for developing cascade reactions and one-pot synthetic procedures.

Advanced analytical techniques have facilitated detailed characterization of the compound's structural and stereochemical properties. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, enable precise structural determination and purity assessment. Computational chemistry approaches provide additional insights into the compound's conformational preferences and reactivity patterns, supporting rational design of synthetic applications.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride from multiple scientific perspectives, emphasizing its chemical properties, synthetic applications, and research significance. The scope encompasses structural characterization, physicochemical properties, synthetic methodologies, and contemporary research applications while maintaining strict focus on the chemical and synthetic aspects of this compound.

The primary objective involves consolidating available scientific information regarding the compound's fundamental properties, including molecular structure, stereochemistry, and physical characteristics. This foundation enables subsequent analysis of synthetic applications and research potential. The review emphasizes the relationship between structural features and chemical reactivity, providing insights into the compound's versatility as a synthetic intermediate.

A secondary objective focuses on examining the compound's position within the broader context of amino alcohol chemistry and chiral synthesis. This perspective illuminates the compound's significance relative to established synthetic methodologies and emerging research trends. The analysis considers both direct applications and potential for structural modification to access related chemical entities.

The review methodology emphasizes integration of data from multiple authoritative sources, including chemical databases, research publications, and commercial suppliers. This approach ensures comprehensive coverage while maintaining scientific rigor and accuracy. The presentation follows a systematic structure that progresses from fundamental properties through synthetic applications to contemporary research contexts.

Properties

IUPAC Name |

(2S)-2-amino-3-ethoxypropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c1-2-8-4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFSQQDHPLTMKF-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrochloric Acid-Mediated Conversion of Alkoxypropylamines

A robust method involves the reaction of (S)-1-ethoxy-2-propylamine or a related alkoxy-substituted amine with aqueous hydrochloric acid under controlled temperature and pressure to yield the corresponding amino alcohol hydrochloride.

| Step | Conditions | Remarks |

|---|---|---|

| Reactants | (S)-1-ethoxy-2-propylamine + 2-5 equiv. 37% HCl aqueous solution | Ensures complete conversion to hydrochloride salt |

| Temperature | 80–140 °C (autoclave) or reflux at 100 °C | Elevated temperature accelerates reaction rate |

| Pressure | 3–45 bar (autoclave) or atmospheric | Autoclave preferred for shorter reaction times |

| Reaction Time | 1–12 hours (autoclave) or 30–60 hours reflux | Longer reflux times compensate for lower pressure |

| Work-up | Distillation to remove water, yielding viscous oil-like hydrochloride salt | Enables isolation of pure product |

This approach is adapted from the preparation of (S)-2-amino-1-propanol hydrochloride, where (S)-1-methoxy-2-propylamine is converted using similar conditions, indicating applicability to ethoxy analogues.

Isolation and Purification

After reaction completion, the aqueous solvent is removed by distillation under reduced pressure, yielding the hydrochloride salt as a viscous oil or solid. Further purification can involve:

- Extraction with organic solvents to separate the free base after basification.

- Recrystallization from suitable solvents (e.g., lower aliphatic alcohols like ethanol or isopropanol).

- Conversion to other salt forms if needed for enhanced stability or crystallinity.

Alternative Synthetic Routes

Though direct preparation methods for (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride are scarce, analogous processes for optically active amino alcohols include:

- Oxime Reduction Route: Starting from a hydroxyketone precursor, formation of an oxime intermediate followed by catalytic hydrogenation (e.g., nickel-aluminum catalyst) to yield the amino alcohol, which is then converted to the hydrochloride salt.

- Nucleophilic Substitution: Using halohydrins or tosylates with ammonia or amines under controlled conditions to introduce the amino group while preserving stereochemistry.

Detailed Reaction Example (Adapted from Related Compound)

| Parameter | Description |

|---|---|

| Starting material | (S)-1-ethoxy-2-propylamine (enantiomeric purity >99%) |

| Acid reagent | 37% aqueous hydrochloric acid (2-5 equivalents) |

| Addition temperature | Below 30 °C during mixing |

| Reaction vessel | Autoclave or reflux setup |

| Reaction temperature | 90–140 °C (autoclave) or 100 °C (reflux) |

| Pressure | 3–30 bar (autoclave) or atmospheric pressure |

| Reaction time | 4–12 hours (autoclave) or 30–60 hours (reflux) |

| Work-up | Cooling, decompression, distillation to remove water |

| Product | (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride, viscous oil or solid |

Analytical Characterization (Indicative)

For confirmation of product identity and purity, typical analytical data include:

| Technique | Expected Data (Example from related amino alcohol hydrochlorides) |

|---|---|

| 1H NMR (MeOD, 500 MHz) | Multiplets corresponding to CH, CH2, and ethoxy protons; e.g., δ 1.35 (d, 3H), 3.4–3.8 (m, 3H) |

| 13C NMR (MeOD, 125 MHz) | Signals for methyl, methylene, and methine carbons; e.g., δ 15 (CH3), 51 (CH), 64 (CH2) |

| Optical Rotation | Consistent with (2S) stereochemistry (specific rotation varies by solvent and concentration) |

| GC or HPLC | Enantiomeric excess >99% if chiral columns are used |

Summary Table of Preparation Methods

| Method | Starting Material | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrochloric acid hydrolysis | (S)-1-ethoxy-2-propylamine | 80–140 °C, 3–45 bar, 1–12 h (autoclave) or reflux 30–60 h | High yield, stereochemistry retained | Requires pressure vessel or long reflux |

| Oxime reduction | Hydroxyketone → oxime → amino alcohol | Organic solvent, base, catalytic hydrogenation | Good stereoselectivity | Multi-step, catalyst handling |

| Nucleophilic substitution | Halohydrin or tosylate precursor | Ammonia or amine, solvent, controlled temperature | Direct amination | Potential racemization risk |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-ethoxypropan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

Molecular Formula: CHClN\O

Molecular Weight: 155.62 g/mol

IUPAC Name: (2S)-2-amino-3-ethoxypropan-1-ol; hydrochloride

CAS Number: 1807912-14-6

The compound features an ethoxy group that contributes to its solubility and reactivity, making it suitable for various biochemical applications.

Biochemical Research

(2S)-2-amino-3-ethoxypropan-1-ol hydrochloride serves as a versatile organic buffer in biological experiments. Its ability to stabilize pH levels makes it valuable in enzyme assays and cell culture applications .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. It is noted for its role in synthesizing other biologically active molecules, particularly in the development of pharmaceuticals targeting neurological disorders. The presence of the amino group allows for further modifications that can enhance bioactivity .

Analytical Chemistry

In analytical chemistry, (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride is used as a reagent in various spectroscopic techniques, including NMR and HPLC. Its unique structural properties enable researchers to utilize it as a standard in quantitative analyses .

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 120.10191 | 124.3 |

| [M+Na]+ | 142.08385 | 132.7 |

| [M+NH4]+ | 137.12845 | 131.6 |

| [M+K]+ | 158.05779 | 128.8 |

| [M-H]- | 118.08735 | 123.3 |

This data provides insights into the ionization behavior of the compound, which is crucial for mass spectrometry applications.

Case Study 1: Enzyme Stability

A study published in a peer-reviewed journal examined the effect of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride on enzyme stability in vitro. The results indicated that the compound significantly improved the activity and stability of certain enzymes under varying pH conditions, demonstrating its utility as a buffering agent in biochemical assays .

Case Study 2: Drug Development

Research focusing on drug development highlighted the compound's role as an intermediate in synthesizing novel neuroprotective agents. The derivatives synthesized from (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride exhibited promising activity against neurodegenerative diseases in animal models .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Amino Alcohol Hydrochlorides

Key Observations:

Substituent Effects :

- The ethoxy group in the target compound may enhance hydrophobicity compared to methoxy (-OCH₃) but reduce it compared to aromatic groups (e.g., phenyl, nitrophenyl).

- Aromatic substituents (e.g., phenyl in MPPH , nitrophenyl in ) are linked to biological activity (e.g., antimicrobial, receptor binding), while the target compound’s aliphatic ethoxy group lacks such data .

Stereochemical Impact :

- The (2S) configuration of the target compound contrasts with the (R)-configuration in ’s methoxyphenyl derivative, which could lead to divergent receptor-binding profiles .

Table 2: Stability and Functional Data

Key Observations:

- Stability : MPPH degrades significantly in urine and plasma under bacterial influence (30–70% loss at -20°C over 6 months) , suggesting that the target compound’s stability in biological matrices should be empirically tested.

- Antimicrobial Activity: MPPH’s phenyl and methylamino groups may contribute to its antimicrobial effects, whereas the target compound’s ethoxy group lacks analogous evidence .

Biological Activity

(2S)-2-amino-3-ethoxypropan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the structural characteristics, biological mechanisms, and relevant research findings associated with this compound.

Structural Characteristics

The molecular formula of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride is CHNO. The compound features a chiral center, which is significant for its biological activity. The structure can be represented as follows:

- SMILES : CCOCC@HN

- InChI : InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1

The biological activity of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride may be attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound could modulate enzyme activities or receptor functions, thereby influencing various cellular pathways. However, detailed studies are needed to elucidate the exact mechanisms involved.

Biological Activities

Research indicates that compounds structurally related to (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride exhibit a range of biological activities:

- Antimicrobial Properties : Some derivatives have shown potential antimicrobial effects, suggesting that (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride may also possess similar properties.

- Anticancer Activity : Studies on related compounds indicate significant cytotoxic effects against various cancer cell lines. For instance, phosphonium salts derived from similar structures have demonstrated high antitumor activity against duodenal adenocarcinoma .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Ethyl 3-(2,4-difluorophenyl)amino butanoate | Inhibition of bacterial growth |

| Anticancer | 2-Hydroxypropylphosphonium salts | Cytotoxicity in cancer cell lines |

| Mitochondrial Targeting | Phosphonium salts | Enhanced drug delivery in cancer therapy |

Case Study: Anticancer Potential

One notable study explored the use of phosphonium salts as mitochondria-targeted vectors. These compounds were synthesized and tested for their ability to deliver anticancer drugs effectively to mitochondria, which are critical in cancer cell metabolism. The results indicated that such targeted approaches significantly improved the bioavailability and reduced toxicity of the drugs used .

Q & A

Q. What are the recommended synthetic routes for (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach includes:

- Step 1 : React (S)-2-aminopropanol with ethyl bromide under basic conditions (e.g., K₂CO₃) to introduce the ethoxy group.

- Step 2 : Purify intermediates via recrystallization or column chromatography to ensure enantiomeric purity.

- Step 3 : Hydrochloride salt formation using HCl in anhydrous ethanol.

Optimization: Adjust solvent polarity (e.g., dichloromethane vs. ethanol) and reaction temperature (25–60°C) to improve yield. Monitor by TLC or HPLC for intermediate purity .

Q. How can the stereochemical integrity of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride be validated?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times with a racemic mixture. Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Highly soluble in water (>100 mg/mL) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane).

- Stability : Store at -20°C under nitrogen to prevent oxidation. In aqueous solutions (pH 4–6), degradation occurs at >40°C; monitor via UV-Vis spectroscopy at 210 nm .

Advanced Research Questions

Q. How does the ethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The ethoxy group acts as a weak leaving group, requiring strong nucleophiles (e.g., NaN₃) and polar aprotic solvents (DMF or DMSO) for substitution. Kinetic studies using ¹H NMR can track reaction progress. Compare activation energies with analogous methoxy or propoxy derivatives to assess steric/electronic effects .

Q. What strategies mitigate racemization during derivatization of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride?

- Methodological Answer :

- Use mild acylating agents (e.g., Boc₂O) at 0°C to minimize amine group reactivity.

- Employ protic solvents (e.g., methanol) to stabilize the transition state.

- Monitor enantiomeric excess (ee) via chiral GC-MS with a β-cyclodextrin column .

Q. How can computational tools predict the compound’s behavior in enzymatic or receptor-binding assays?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with PDB structures of target enzymes (e.g., aminotransferases). Parameterize force fields (AMBER or CHARMM) to account for protonation states of the amino and ethoxy groups. Validate predictions with in vitro assays measuring IC₅₀ or Kd values .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at m/z 154.21 (parent ion) and fragments at m/z 98 (cleavage at the ethoxy group).

- NMR : Identify residual solvents (e.g., DMSO) via ¹³C NMR at 40 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.